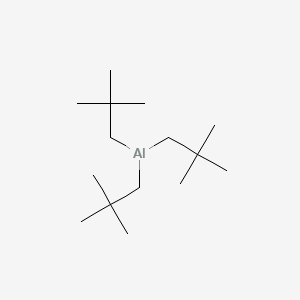
Aluminum, tris(2,2-dimethylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum, tris(2,2-dimethylpropyl)-: is an organoaluminum compound with the chemical formula C15H33Al trineopentylaluminum . This compound is characterized by the presence of three 2,2-dimethylpropyl groups attached to an aluminum atom. It is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of aluminum, tris(2,2-dimethylpropyl)- typically involves the reaction of aluminum trichloride with 2,2-dimethylpropyl lithium. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
AlCl3+3LiC5H11→Al(C5H11)3+3LiCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that maintain an inert atmosphere and control temperature to optimize yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Aluminum, tris(2,2-dimethylpropyl)- can undergo oxidation reactions, forming aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: The compound can participate in substitution reactions where the 2,2-dimethylpropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Oxidation: Aluminum oxides.
Reduction: Reduced organic compounds.
Substitution: New organoaluminum compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a catalyst in polymerization reactions.
- Acts as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology and Medicine:
- Limited direct applications, but its derivatives are studied for potential use in drug delivery systems.
Industry:
- Utilized in the production of high-performance materials.
- Employed in the synthesis of other organometallic compounds.
Mecanismo De Acción
The mechanism by which aluminum, tris(2,2-dimethylpropyl)- exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich sites on the substrate, facilitating reactions such as polymerization or bond formation. The 2,2-dimethylpropyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Tris(dimethylamido)aluminum: Another organoaluminum compound with different substituents.
Tris(2,2-dimethylpropyl)phosphine: Similar structure but with phosphorus instead of aluminum.
Uniqueness:
- The presence of 2,2-dimethylpropyl groups provides unique steric and electronic properties.
- Its reactivity and applications differ from other organoaluminum compounds due to these substituents.
Conclusion
Aluminum, tris(2,2-dimethylpropyl)- is a versatile organoaluminum compound with significant applications in chemistry and industry Its unique structure and reactivity make it valuable for various synthetic and catalytic processes
Propiedades
Número CAS |
42916-36-9 |
|---|---|
Fórmula molecular |
C15H33Al |
Peso molecular |
240.40 g/mol |
Nombre IUPAC |
tris(2,2-dimethylpropyl)alumane |
InChI |
InChI=1S/3C5H11.Al/c3*1-5(2,3)4;/h3*1H2,2-4H3; |
Clave InChI |
MYWRONRUDLXRGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C[Al](CC(C)(C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


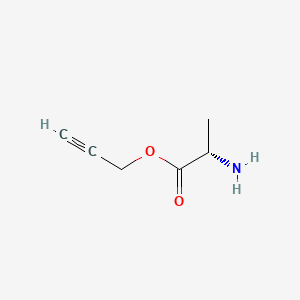
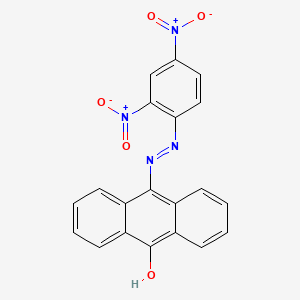
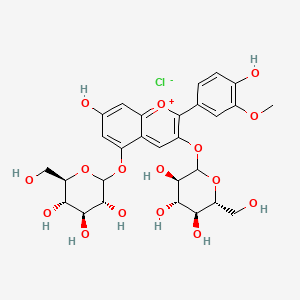
![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)

![(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride](/img/structure/B13831367.png)
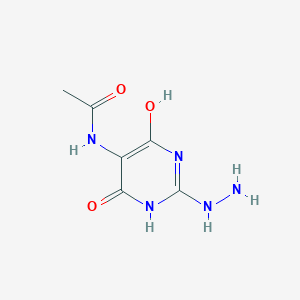





![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)
![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)
